molecular formula C9H17N3O2S B13503086 tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate

tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate

Cat. No.: B13503086
M. Wt: 231.32 g/mol
InChI Key: BFSZAKLXYNDMHN-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17N3O2S and a molecular weight of 231.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a carbamothioylazetidine moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

The synthesis of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with azetidine derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The azetidine moiety may also interact with biological targets, modulating their function and activity .

Comparison with Similar Compounds

tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the carbamate and azetidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N3O2S

Molecular Weight

231.32 g/mol

IUPAC Name

tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate

InChI

InChI=1S/C9H17N3O2S/c1-9(2,3)14-8(13)11-6-4-12(5-6)7(10)15/h6H,4-5H2,1-3H3,(H2,10,15)(H,11,13)

InChI Key

BFSZAKLXYNDMHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C(=S)N

Origin of Product

United States

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